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Compound of Interest

Compound Name:
4-(4-Ethoxyphenyl)-4-oxobutanoic

acid

Cat. No.: B1582563 Get Quote

An In-depth Technical Guide to the Chemical Properties of 4-(4-ethoxyphenyl)-4-oxobutanoic
Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and

analysis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid. Designed for researchers, scientists, and

professionals in drug development, this document synthesizes fundamental chemical data with

practical, field-proven insights to support laboratory applications.

Introduction and Compound Profile
4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known as 3-(4-ethoxybenzoyl)propionic acid, is

a keto-carboxylic acid derivative. Its structure incorporates three key functional groups: a

carboxylic acid, a ketone, and an ether, all attached to an aromatic phenyl ring. This unique

combination of functionalities makes it a valuable building block in organic synthesis,

particularly as a precursor for more complex molecular architectures in pharmaceutical and

materials science research. The presence of both a nucleophilic carboxylic acid and an

electrophilic ketone, along with a modifiable aromatic ring, offers multiple avenues for chemical

transformation.

Key Identifiers:

IUPAC Name: 4-(4-ethoxyphenyl)-4-oxobutanoic acid[1]
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CAS Number: 53623-37-3[1][2][3]

Molecular Formula: C₁₂H₁₄O₄[1][2][4]

Synonyms: 3-(4-Ethoxybenzoyl)propionic acid[2]

Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling,

storage, and application in various experimental setups. 4-(4-ethoxyphenyl)-4-oxobutanoic
acid is a solid at room temperature, and its properties are summarized below.

Property Value Source

Molecular Weight 222.24 g/mol [1]

Appearance Solid [2]

Melting Point 136 - 138 °C [2]

Chemical Stability
Stable under normal handling

and storage conditions.
[2]

The structure of the molecule is depicted below, highlighting the ethoxy, phenyl, ketone, and

butanoic acid moieties.

Caption: Chemical structure of 4-(4-ethoxyphenyl)-4-oxobutanoic acid.

Synthesis and Reactivity
Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially scalable method for preparing 4-(4-ethoxyphenyl)-4-
oxobutanoic acid and its analogs is the Friedel-Crafts acylation.[5] This reaction involves the

electrophilic substitution of an acyl group onto an aromatic ring. In this specific synthesis,

ethoxybenzene (phenetole) serves as the activated aromatic substrate, and succinic anhydride

is the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to

activate the succinic anhydride, making it a potent electrophile.
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The causality behind this choice of reactants is clear:

Ethoxybenzene: The ethoxy group is an ortho-, para-directing activator due to the resonance

donation of its lone pair electrons into the phenyl ring. This increases the nucleophilicity of

the ring, facilitating the electrophilic attack. The para-product is sterically favored over the

ortho-product.

Succinic Anhydride: This cyclic anhydride is an excellent acylating agent that, upon reaction,

introduces the desired four-carbon chain with a terminal carboxylic acid.

Aluminum Chloride: As a strong Lewis acid, AlCl₃ coordinates with an oxygen atom of the

anhydride, polarizing the carbonyl group and generating a highly reactive acylium ion or a

polarized complex that initiates the reaction.

Reactants

Reaction Conditions Product
Ethoxybenzene

Lewis Acid (e.g., AlCl3)

Succinic Anhydride

Inert Solvent (e.g., Dichlorobenzene)Reaction Mixture 4-(4-ethoxyphenyl)-4-oxobutanoic acidWorkup & Purification

Click to download full resolution via product page

Caption: General workflow for Friedel-Crafts acylation synthesis.

Reactivity Profile
The molecule's reactivity is governed by its three primary functional groups:

Carboxylic Acid: This group is acidic and can be deprotonated to form a carboxylate salt. It

readily undergoes reactions typical of carboxylic acids, such as:

Esterification: Reaction with an alcohol under acidic conditions to form an ester.
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Amidation: Conversion to an amide by reacting with an amine, often requiring an activating

agent.

Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Ketone: The carbonyl group of the ketone is electrophilic and susceptible to nucleophilic

attack. Key reactions include:

Reduction: Can be selectively reduced to a secondary alcohol using milder reducing

agents like NaBH₄, or fully reduced to a methylene group (CH₂) via Clemmensen or Wolff-

Kishner reduction. A patent describes the reduction of the similar 4-(4-methoxyphenyl)-4-

oxobutyric acid using catalytic hydrogenation with palladium on carbon.[6]

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form

tertiary alcohols.

Aromatic Ring: The ethoxy-substituted phenyl ring can undergo further electrophilic aromatic

substitution. The existing ethoxy and acyl groups will direct incoming electrophiles, though

the acyl group is deactivating.

Analytical and Spectroscopic Characterization
Confirming the identity and purity of 4-(4-ethoxyphenyl)-4-oxobutanoic acid requires a suite

of analytical techniques. While Sigma-Aldrich notes that they do not collect analytical data for

this specific rare chemical, we can predict the expected results based on its structure.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the

molecular weight of a compound. For small polar molecules like this, derivatization may be

necessary to improve ionization efficiency.[7]

Predicted ESI-MS Data:
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Adduct Ion Formula Predicted m/z

[M+H]⁺ (Positive Mode) [C₁₂H₁₅O₄]⁺ 223.0965

[M+Na]⁺ (Positive Mode) [C₁₂H₁₄O₄Na]⁺ 245.0784

[M-H]⁻ (Negative Mode) [C₁₂H₁₃O₄]⁻ 221.0819

Data predicted based on the molecular formula and common adducts observed in ESI-MS.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/725709
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.95 Doublet (d) 2H
Ar-H (ortho to

C=O)

Deshielded by

the adjacent

electron-

withdrawing

ketone.

~6.95 Doublet (d) 2H
Ar-H (ortho to

OEt)

Shielded by the

electron-donating

ethoxy group.

~4.10 Quartet (q) 2H -O-CH₂-CH₃

Protons on the

carbon adjacent

to the ether

oxygen.

~3.25 Triplet (t) 2H -CO-CH₂-CH₂-

Protons alpha to

the ketone

carbonyl group.

~2.80 Triplet (t) 2H -CH₂-CH₂-COOH

Protons alpha to

the carboxylic

acid carbonyl

group.

~1.45 Triplet (t) 3H -O-CH₂-CH₃

Protons of the

terminal methyl

group.

>10.0 Broad Singlet 1H -COOH

Acidic proton,

often broad and

downfield.

Predicted ¹³C NMR Spectrum:
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Chemical Shift (δ, ppm) Assignment

~198.0 C=O (Ketone)

~178.0 C=O (Carboxylic Acid)

~163.0 Ar-C-OEt

~130.5 Ar-CH (ortho to C=O)

~129.0 Ar-C-C=O

~114.5 Ar-CH (ortho to OEt)

~64.0 -O-CH₂-CH₃

~33.5 -CO-CH₂-CH₂-

~28.5 -CH₂-CH₂-COOH

~14.5 -O-CH₂-CH₃

Experimental Protocols
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from standard procedures for the synthesis of analogous aryl

oxobutanoic acids.[5]

Materials:

Ethoxybenzene

Succinic Anhydride

Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous Dichloromethane (DCM) or Dichlorobenzene[6] (as solvent)

Concentrated Hydrochloric Acid (HCl)

Ice
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Sodium Bicarbonate solution (5%)

Anhydrous Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware for reflux and workup

Procedure:

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser, a nitrogen inlet, and a dropping funnel.

Initial Mixture: Charge the flask with anhydrous AlCl₃ (2.2 eq.) and the anhydrous solvent

under a nitrogen atmosphere. Cool the mixture in an ice bath to 0-5 °C.

Addition of Reactants: Dissolve ethoxybenzene (1.0 eq.) and succinic anhydride (1.1 eq.) in

the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension while

maintaining the temperature below 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture

of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and

precipitate the crude product.

Isolation: If a solid precipitates, collect it by vacuum filtration. If the product remains in the

organic layer, perform a liquid-liquid extraction.

Purification: Dissolve the crude product in a 5% sodium bicarbonate solution. Wash the

aqueous layer with DCM to remove any unreacted ethoxybenzene. Acidify the aqueous layer

with concentrated HCl to re-precipitate the pure carboxylic acid product.

Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry under

vacuum.

Protocol: Analytical Characterization Workflow
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Synthesized Crude Product

1. Purity Check (TLC)

2. Recrystallization / Purification

If impure

3. Melting Point Analysis

If pure

4. Mass Spectrometry (LC-MS)
Confirm Molecular Weight

5. NMR Spectroscopy (¹H & ¹³C)
Elucidate Structure

6. FTIR Spectroscopy
Confirm Functional Groups

Pure, Characterized Compound

Click to download full resolution via product page

Caption: Workflow for the purification and characterization of the final product.

Safety and Handling
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According to the Safety Data Sheet (SDS), 4-(4-ethoxyphenyl)-4-oxobutanoic acid is

classified with several hazards.[2]

GHS Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Precautionary Measures:

P261: Avoid breathing dust.[2]

P280: Wear protective gloves, eye protection, and face protection.[2]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage:

Handle in accordance with good industrial hygiene and safety procedures.[2]

Use only in a well-ventilated area.[2]

Store in a well-ventilated place and keep the container tightly closed.[2]

Store locked up.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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